molecular formula C21H36O2 B15165953 5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane CAS No. 583028-36-8

5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane

Cat. No.: B15165953
CAS No.: 583028-36-8
M. Wt: 320.5 g/mol
InChI Key: KOXFZOQGBGCISY-UHFFFAOYSA-N
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Description

5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran, followed by the addition of the necessary alkyne and alkene components .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The alkyne and alkene groups can be oxidized to form corresponding epoxides or diols.

    Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as sodium azide or lithium aluminum hydride can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing pathways such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    5-(But-2-YN-1-YL)-2,2-dipentyl-5-(prop-2-EN-1-YL)-1,3-dioxane: shares similarities with other dioxane derivatives, such as 1,3-dioxane and 1,4-dioxane.

    1,3-dioxane: Known for its use as a solvent and in the synthesis of pharmaceuticals.

    1,4-dioxane: Commonly used as a stabilizer for chlorinated solvents and in the manufacture of chemicals.

Uniqueness

The presence of both alkyne and alkene groups in this compound makes it unique compared to other dioxane derivatives. This dual functionality allows for a wider range of chemical reactions and applications, enhancing its versatility in research and industrial applications .

Properties

CAS No.

583028-36-8

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

5-but-2-ynyl-2,2-dipentyl-5-prop-2-enyl-1,3-dioxane

InChI

InChI=1S/C21H36O2/c1-5-9-12-16-21(17-13-10-6-2)22-18-20(14-8-4,19-23-21)15-11-7-3/h8H,4-6,9-10,12-19H2,1-3H3

InChI Key

KOXFZOQGBGCISY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OCC(CO1)(CC=C)CC#CC)CCCCC

Origin of Product

United States

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